Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a chemical compound classified under triazole derivatives, specifically featuring a piperidine ring. This compound is notable for its unique structural characteristics, which contribute to its diverse chemical and biological properties. The compound is identified by the CAS number 1431725-49-3 and has a molecular formula of CHNO with a molecular weight of 300.36 g/mol .
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate belongs to the class of triazole derivatives and is characterized by:
This combination imparts unique properties that are advantageous in various scientific applications.
The synthesis of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity.
The molecular structure of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate features:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 300.36 g/mol |
CAS Number | 1431725-49-3 |
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents under controlled conditions to ensure desired outcomes .
The mechanism of action for benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with biological targets:
This dual functionality enhances its potential applications in medicinal chemistry .
While specific physical properties such as density and boiling point are not extensively documented for this compound, it is generally characterized by:
Property | Value |
---|---|
Appearance | Not specified |
Melting Point | Not specified |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in different environments .
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several significant scientific applications:
Its unique structural features make it a valuable compound in both research and industrial applications.
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate serves as a pivotal synthetic intermediate for bioactive triazole-piperidine hybrids. Its synthesis typically follows convergent routes that couple piperidine cores with triazole rings prior to N-functionalization. A common approach begins with N-Boc-protected 4-piperidone, which undergoes nucleophilic addition with lithiated 4-methyl-1,2,4-triazole to introduce the heterocycle at the C4 position. Subsequent Boc deprotection and carboxylation via benzyl chloroformate yields the title compound [8]. Alternative routes leverage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl substituents on pre-formed triazole-piperidine scaffolds, as demonstrated in the synthesis of antimalarial analogs [6]. Key intermediates like 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine require rigorous purification by recrystallization or chromatography to prevent impurities from propagating downstream.
Table 1: Representative Multi-Step Synthesis Routes
Starting Material | Key Intermediate | Reaction Sequence | Final Compound Yield |
---|---|---|---|
N-Boc-4-piperidone | 4-(4-Methyl-1,2,4-triazol-3-yl)piperidine | 1. Organolithium addition 2. Boc deprotection 3. Benzyl chloroformate esterification | 62–68% (over 3 steps) |
Ethyl isonipecotate | 1-[(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetylpiperidine-4-carboxylic acid [4] | 1. Hydrazide formation 2. Cyclization 3. S-alkylation | 51% (over 4 steps) |
2-Bromo-6-methylpyridine | 1-(Aminomethyl)piperidine derivative [6] | 1. Suzuki coupling 2. Bromination 3. Amine alkylation | 45% (over 4 steps) |
The Mitsunobu reaction is critical for inverting stereochemistry in chiral piperidine precursors. For example, (S)-benzyl 2-(4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate synthesis employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to achieve stereoselective triazole conjugation at C2, with optimized reagent stoichiometry (1.2 eq DIAD/PPh₃) minimizing byproducts [8]. Nucleophilic substitution efficiencies hinge on solvent polarity and base selection: Benzylation of 4-(4-methyl-1,2,4-triazol-3-yl)piperidine using benzyl bromide proceeds at 78% yield in DMF with K₂CO₃, versus 52% in acetonitrile due to solubility limitations [10]. Protecting group strategies prioritize orthogonal deprotection: N-Boc groups (removable with TFA) enable sequential C4-triazole functionalization before benzyl ester installation, while N-Cbz intermediates allow hydrogenolytic deprotection without affecting the benzyl carboxylate [6] [8].
Table 2: Optimization Parameters for Key Reactions
Reaction Type | Optimal Conditions | Yield Improvement | Critical Parameters |
---|---|---|---|
Mitsunobu conjugation | DIAD/PPh₃ (1.2 eq), THF, 0°C→rt, 12h | 89% vs. 64% (prior) | Temperature control; azide scavengers |
Piperidine N-alkylation | BnBr, K₂CO₃, DMF, 60°C, 8h | 78% | Solvent polarity; base strength |
Boc deprotection | 4M HCl in dioxane (0°C→rt) or TFA (rt, 2h) | >95% | Acid concentration; temperature gradient |
Derivatization of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate exploits three reactive handles:
Table 3: Derivatization Strategies and Resultant Hybrid Scaffolds
Derivatization Site | Reagent/Conditions | Representative Compound | Application |
---|---|---|---|
C1-carboxylate | H₂ (1 atm), 10% Pd/C, EtOAc | 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylic acid | Peptide coupling substrate |
Triazole N1 | CH₃I, Ag₂O, DMF, Δ | 1-Benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine [10] | Lipophilicity enhancement |
Piperidine N1 | Aryl halides, Pd-catalyzed amination | 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile [3] | Kinase inhibition |
Scaling benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate synthesis faces hurdles in esterification control and purification efficiency. Competitive N-benzylation can occur during ester formation if the piperidine nitrogen is unprotected, generating byproducts like 1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine [10]. Mitigation requires stoichiometric benzyl chloroformate addition at 0°C in dichloromethane with slow base (e.g., N-methylmorpholine) addition to suppress dialkylation. Chromatographic purification becomes impractical beyond 100-g scales due to the compound’s polar nature; switched-solvent crystallization (toluene/hexane) offers a viable alternative, though yield losses of 10–15% are typical [8]. Additionally, residual palladium in cross-coupled intermediates necessitates chelating resin treatment to meet pharmaceutical standards (<10 ppm) [5].
Table 4: Scalability Challenges and Mitigation Strategies
Process Step | Challenge | Scale-Up Solution | Yield/Purity Impact |
---|---|---|---|
Benzyl esterification | Competitive N-benzylation | Controlled T (<5°C); slow reagent addition | Purity: >98% (HPLC) |
Boc deprotection | Exothermic reaction; HCl/TFA handling | Gradient addition (0°C→rt); in situ neutralization | Yield maintained at 90% |
Final purification | Low chromatographic throughput | Crystallization (toluene/hexane, 3:1) | Yield: 75–80%; purity 99.5% |
Metal removal | Residual Pd from coupling reactions | SiliaBond® thiourea resin treatment | Pd < 5 ppm |
Comprehensive Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8